Monoacetyl bisacodyl
Overview
Description
Monoacetyl bisacodyl is a degradation product of bisacodyl, a stimulant laxative commonly used to treat constipation. Bisacodyl is a diphenylmethane derivative that acts on the colon to stimulate bowel movements. This compound retains some of the pharmacological properties of bisacodyl but is primarily studied in the context of its stability and degradation pathways .
Mechanism of Action
- Its role is to stimulate peristalsis by directly irritating the smooth muscle of the intestine, particularly the colonic intramural plexus .
- This dual mechanism of action affects both gut secretion and motility, making it an effective laxative .
- Potassium secretion increases, while sodium and water enter the intestinal lumen, reversing the usual absorption process .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Cellular Effects
It is known that Bisacodyl, the parent compound of Monoacetyl Bisacodyl, acts locally in the large bowel by directly enhancing motility, reducing transit time, and increasing the water content of the stool
Molecular Mechanism
It is known that Bisacodyl needs to be converted into the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) in the gut to achieve the desired laxative effect . It is possible that this compound may undergo a similar conversion, but this has not been confirmed.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Stability-indicating methods have been developed for the quantitative determination of Bisacodyl in the presence of its degradation products, including this compound .
Metabolic Pathways
It is known that both Bisacodyl and picosulfate are metabolized to the same active metabolite, BHPM . It is possible that this compound may be involved in similar metabolic pathways, but this has not been confirmed.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoacetyl bisacodyl can be synthesized through the partial hydrolysis of bisacodyl. The process involves the selective removal of one acetyl group from bisacodyl, which has two acetyl groups attached to its phenolic hydroxyl groups. The reaction typically employs acidic or basic hydrolysis conditions, with careful control of temperature and pH to ensure selective monoacetylation .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound for large-scale synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Monoacetyl bisacodyl undergoes several types of chemical reactions, including:
Hydrolysis: Further hydrolysis can lead to the formation of desacetyl bisacodyl.
Oxidation: Oxidative conditions can modify the phenolic structure.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Desacetyl bisacodyl: Formed through complete hydrolysis.
Oxidized derivatives: Various oxidized forms depending on the specific conditions used.
Scientific Research Applications
Monoacetyl bisacodyl is primarily studied in the context of pharmaceutical stability and degradation. Its presence in pharmaceutical formulations can indicate the stability of bisacodyl under various conditions. Research applications include:
Pharmaceutical Analysis: Used as a marker for the stability of bisacodyl in formulations.
Analytical Chemistry: Employed in the development of stability-indicating methods for bisacodyl.
Pharmacokinetics: Studied to understand the metabolic pathways and degradation products of bisacodyl.
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: The parent compound, widely used as a stimulant laxative.
Desacetyl bisacodyl: Another degradation product of bisacodyl, formed through complete hydrolysis.
Sodium picosulfate: A related compound that is also metabolized to BHPM and used as a laxative.
Uniqueness
Monoacetyl bisacodyl is unique in its partial acetylation, which affects its stability and reactivity compared to bisacodyl and desacetyl bisacodyl. Its presence in pharmaceutical formulations serves as an indicator of the stability and degradation pathways of bisacodyl, making it valuable in analytical and pharmaceutical research .
Properties
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-18-11-7-16(8-12-18)20(19-4-2-3-13-21-19)15-5-9-17(23)10-6-15/h2-13,20,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJZSFTZVUILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024525 | |
Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72901-16-7 | |
Record name | Monoacetyl bisacodyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072901167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-(Acetyloxy)phenyl)-2-pyridinylmethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOACETYL BISACODYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64Y0Z4A16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of Sodium Hydroxide (NaOH) impact the stability of bisacodyl, and what are the implications for analytical methods?
A1: Research has shown that bisacodyl degrades in the presence of NaOH. [] This degradation leads to the formation of metabolites, including Monoacetyl bisacodyl and bis-(p-hydroxypheny)-pyridyl-2-methane. This finding is particularly relevant for analytical methods used to quantify bisacodyl in mixtures. For instance, when analyzing a solution containing both bisacodyl and chlorocyclopentylsibutramine, using NaOH to prepare the chlorocyclopentylsibutramine standard solution can lead to bisacodyl degradation. This decomposition can impact the accuracy of bisacodyl quantification. Therefore, alternative preparation methods or analytical conditions should be considered when NaOH is present to ensure accurate and reliable results. []
Q2: What analytical techniques are effective in separating and quantifying bisacodyl and its degradation product, this compound?
A2: Several analytical techniques have proven effective in separating and quantifying bisacodyl and its degradation products. Thin-layer chromatography (TLC), particularly High-Performance Thin-Layer Chromatography, allows for separating bisacodyl from its degradation products, this compound and desacetyl bisacodyl. [] Following separation, densitometric detection at a specific wavelength (223 nm in this case) can quantify these compounds.
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